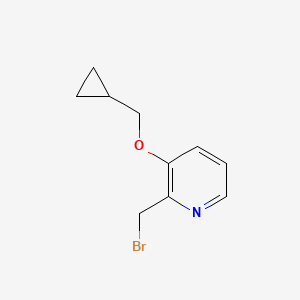
2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N and a molecular weight of 207.58 g/mol . This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, making it a valuable building block in organic synthesis, particularly in the development of fluorinated compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the imidoyl chloride functionality . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or oxalyl chloride under anhydrous conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can yield amides, while reaction with alcohols can produce esters .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds . The trifluoromethyl and fluorophenyl groups enhance the compound’s electrophilicity, making it highly reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce fluorinated groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoroacetophenone
Comparison: 2,2,2-Trifluoro-N-(3-fluorophenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which enhance its reactivity and make it a versatile building block in organic synthesis . Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to introduce fluorinated groups into target molecules .
Eigenschaften
Molekularformel |
C8H4ClF4N |
|---|---|
Molekulargewicht |
225.57 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(3-fluorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H4ClF4N/c9-7(8(11,12)13)14-6-3-1-2-5(10)4-6/h1-4H |
InChI-Schlüssel |
DNDMAONGWLDHBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)








